Ac-Lys-AMC
Overview
Description
The compound N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide Ac-Lys-AMC . It is a fluorescent substrate used primarily in the study of histone deacetylase (HDAC) activity. This compound is significant in biochemical research due to its ability to release a fluorescent signal upon enzymatic action, making it a valuable tool for monitoring enzyme activity in various assays .
Mechanism of Action
Target of Action
Ac-Lys-AMC primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . HDACs play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove the acetyl group from the lysine residue in the this compound molecule . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to lysine acetylation . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating non-histone proteins .
Pharmacokinetics
It is mentioned that this compound is a cell-permeable fluorometric hdac substrate , which suggests that it can readily enter cells to interact with its target enzymes.
Result of Action
The molecular effect of this compound’s action is the deacetylation of the lysine residue in its structure . This can lead to changes in the conformation and/or activity of the substrates . On a cellular level, the action of this compound, through its interaction with HDACs, can influence various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the levels of HDAC and CTSL activities in different human cancer cell lines can affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
Ac-Lys-AMC is involved in the reversible protein acetylation process on lysine residues, which is one of the major post-translational regulatory mechanisms of protein activity . This acetylation is most extensively studied in histones and has long been the most prominent epigenetic modification that determines DNA accessibility and transcriptional activity . This compound interacts with histone acetyltransferases (HATs) and histone deacetylases (HDACs), leading to the tight regulation of gene expression through chromatin modification .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the regulation of gene expression. By acetylating histones, HATs reduce the net positive charge of histones, thereby weakening electrostatic interactions with the negatively charged DNA, producing an open chromatin structure and resulting in greater accessibility of regulatory proteins to DNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for HDACs. Following deacetylation by an HDAC, this compound is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in HDAC activity assays. The fluorescence of AMC, which is released following the deacetylation and cleavage of this compound, can be measured over time to monitor HDAC activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein acetylation, which is a key post-translational modification. This process is regulated by the opposing activities of HATs and HDACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide involves several steps:
Protection of Lysine: The lysine amino group is protected using a t-butoxycarbonyl (Boc) group.
Acetylation: The ε-amino group of lysine is acetylated.
Coumarinylation: The protected lysine is then coupled with 4-methyl-7-coumarinyl to form the final product.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-efficiency purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide: undergoes several types of reactions:
Deacetylation: Catalyzed by histone deacetylases, leading to the removal of the acetyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deacetylation: Typically involves histone deacetylases in a buffered solution at physiological pH.
Hydrolysis: Can be performed using strong acids or bases at elevated temperatures.
Major Products
Deacetylation: Produces lysine and a fluorescent coumarin derivative.
Hydrolysis: Results in the formation of lysine, acetic acid, and 4-methyl-7-coumarinyl.
Scientific Research Applications
N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide: is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in assays to measure histone deacetylase activity.
Molecular Biology: Helps in studying the regulation of gene expression through histone modification.
Medicine: Assists in the development of histone deacetylase inhibitors for cancer therapy.
Industry: Utilized in high-throughput screening assays for drug discovery
Comparison with Similar Compounds
N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide: is unique due to its specific use as a fluorescent substrate for histone deacetylase assays. Similar compounds include:
Boc-Lys(Ac)-AMC: Another fluorescent substrate used for similar purposes.
These compounds share similar structural features but differ in their specific applications and the enzymes they target.
Properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQAQRQQNJREL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578547 | |
Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156661-42-6 | |
Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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